Stereochemical Purity and Enantiomeric Configuration: (R) vs. (S) and Racemate
The target compound is supplied as the single (R)-enantiomer with an HPLC purity specification of ≥98% . In contrast, the racemic mixture (CAS 1270417-78-1) is listed at 95% purity , and the (S)-enantiomer (CAS 1213522-66-7) is available but requires separate sourcing . In the closely related diarylpropionitrile scaffold, the (R)-enantiomer exhibited 3- to 4-fold higher binding affinity and functional potency at the estrogen receptor β compared to the (S)-enantiomer, demonstrating that the chiral sense of the β-carbon directly governs target engagement [1]. Although direct affinity data for this specific compound against a defined protein target are not publicly available, the class-level principle is well-established: β-amino nitriles with defined (R) or (S) configuration show divergent biological activity [1].
| Evidence Dimension | Stereochemical purity and chiral configuration specification |
|---|---|
| Target Compound Data | ≥98% HPLC purity; (R)-configuration confirmed |
| Comparator Or Baseline | Racemic mixture: 95% purity; (S)-enantiomer: separately available (≥95%) |
| Quantified Difference | (R)-enantiomer 98% vs. racemate 95% purity; 3–4× potency difference between enantiomers reported for analogous diarylpropionitrile ligands (R vs. S) |
| Conditions | HPLC purity assessment (vendor specification); cited chiral ligand binding data from recombinant ERβ competition assays |
Why This Matters
Procuring the enantiopure (R)-form is essential for applications where stereochemistry governs biological activity, asymmetric synthesis outcomes, or chiral resolution processes; substituting the racemate or wrong enantiomer can reduce potency by 3–4 fold or more based on class precedent.
- [1] Meyers, M. J.; Sun, J.; Carlson, K. E.; Marriner, G. A.; Katzenellenbogen, B. S.; Katzenellenbogen, J. A. Diarylpropionitrile (DPN) Enantiomers: Synthesis and Evaluation of Estrogen Receptor β-Selective Ligands. J. Med. Chem. 2001, 44 (24), 4230–4251. View Source
